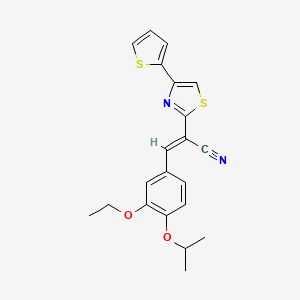

(E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile

Descripción

Propiedades

IUPAC Name |

(E)-3-(3-ethoxy-4-propan-2-yloxyphenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S2/c1-4-24-19-11-15(7-8-18(19)25-14(2)3)10-16(12-22)21-23-17(13-27-21)20-6-5-9-26-20/h5-11,13-14H,4H2,1-3H3/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKSCSVBUFQDHZ-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CS3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Overview

(E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is a synthetic organic compound belonging to the class of acrylonitrile derivatives. Its complex structure, characterized by an acrylonitrile moiety, ethoxy group, and a thiophene-thiazole system, suggests potential biological applications. This article explores its biological activity, including antimicrobial properties and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is C21H22N2O2S, with a molecular weight of approximately 378.45 g/mol. The compound's structure influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that acrylonitrile derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds with similar structures can inhibit the growth of various pathogens:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus, Staphylococcus epidermidis |

| 10 | 50 μg/mL | E. coli, M. luteus, A. niger |

These findings suggest that (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile may possess similar efficacy against microbial strains due to structural similarities with other active compounds .

The mode of action for this compound is likely linked to its ability to disrupt cellular processes in bacteria. The presence of electron-donating groups enhances nucleophilicity, while electron-withdrawing groups can facilitate electrophilic attacks on bacterial components. This dual functionality may lead to the formation of reactive intermediates that interfere with essential bacterial functions.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various thiazole and thiophene derivatives, revealing that compounds structurally related to (E)-3-(3-ethoxy-4-isopropoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile exhibited promising results against both Gram-positive and Gram-negative bacteria .

- In Vitro Studies : In vitro assays demonstrated that derivatives similar to this compound effectively inhibited biofilm formation in pathogenic bacteria, indicating potential applications in treating biofilm-associated infections .

Comparación Con Compuestos Similares

Substituent Variations on the Phenyl Ring

- Target Compound : The 3-ethoxy and 4-isopropoxy groups are electron-donating, increasing solubility in polar solvents compared to halogenated analogs.

- (E)-2-[4-(4-Chlorophenyl)Thiazol-2-yl]-3-(Thiophen-2-yl)Acrylonitrile (Compound 8) : Substituted with a 4-chlorophenyl group, this compound exhibits reduced solubility due to the electron-withdrawing chloro group. Its planar structure is similar to the target compound, but the chloro substituent may enhance intermolecular halogen bonding, affecting crystal packing .

- (E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-Nitrophenyl)Thiazol-2-yl]Acrylonitrile (Compound 7): The nitro group at the para position introduces strong electron-withdrawing effects, lowering the electron density of the thiazole ring.

Heterocyclic Core Modifications

- (E)-3-(4-Chlorophenyl)-2-[4-(3-Oxo-3H-Benzo[f]Chromen-2-yl)Thiazol-2-yl]Acrylonitrile (Compound 9) : Incorporates a benzo[f]chromen-3-one group, introducing extended π-conjugation and fluorescence properties absent in the target compound. The chromen group may also enhance binding to aromatic protein pockets, suggesting divergent biological applications .

- (E)-2-(Benzothiazol-2-yl)-3-(Thiophen-2-yl)Acrylonitrile (Compound 3) : Replaces the thiazole with a benzothiazole ring, increasing rigidity and planarity. This structural change could improve photostability but reduce solubility compared to the target compound .

Structural and Crystallographic Insights

- Planarity and Conformation : The target compound’s structure is expected to adopt a planar conformation akin to Compounds 4 and 5 (), with deviations only in the orientation of bulky substituents like isopropoxy. Single-crystal studies of analogs reveal triclinic (P¯1) symmetry and two independent molecules per asymmetric unit, suggesting similar packing motifs .

- Crystal Packing : Halogenated analogs (e.g., Compound 8) exhibit tighter packing due to Cl···π interactions, whereas the target compound’s alkoxy groups may introduce steric hindrance, leading to looser lattices and lower melting points .

Key Data Table

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:

The synthesis involves two critical steps: (1) thiazole ring formation via reaction of an α-haloketone (e.g., 4-(thiophen-2-yl)thiazol-2-yl bromide) with thiourea, and (2) Knoevenagel condensation to introduce the acrylonitrile moiety. Key parameters include:

- Catalysts : Piperidine or potassium carbonate to facilitate the condensation step .

- Solvents : Polar aprotic solvents (e.g., DMF, ethanol) to stabilize intermediates and improve yield .

- Temperature : Controlled heating (60–80°C) to avoid side reactions like isomerization .

- Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track progress .

Basic: How is the stereochemical integrity of the (E)-isomer maintained during synthesis?

Answer:

The (E)-configuration is stabilized by steric hindrance between the bulky 3-ethoxy-4-isopropoxyphenyl group and the thiophen-2-yl-thiazole moiety. Methods to ensure stereoselectivity include:

- Low-temperature reactions (<50°C) to minimize thermal isomerization .

- Steric directing groups : Electron-withdrawing substituents (e.g., nitriles) favor the trans (E) configuration .

- Post-synthesis validation : Use NOESY NMR to confirm spatial arrangement or X-ray crystallography (see Advanced Q4 ) .

Advanced: How can contradictory biological activity data across similar thiazole-acrylonitrile derivatives be resolved?

Answer:

Contradictions often arise from subtle structural variations. A systematic approach includes:

- Structure-Activity Relationship (SAR) studies : Compare substituent effects. For example, replacing 4-isopropoxy with 4-hydroxy () reduces logP, altering membrane permeability .

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin) .

- Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from rapid degradation .

Advanced: What crystallographic techniques are recommended for resolving this compound’s 3D structure?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX-TL for data refinement. Key parameters:

- Complementary techniques : Pair with DFT calculations (B3LYP/6-31G*) to validate bond angles/energies .

Advanced: How does the electronic structure of the thiophene-thiazole moiety influence reactivity?

Answer:

The thiophene-thiazole system exhibits π-conjugation, creating an electron-deficient thiazole ring. This:

- Enhances electrophilic substitution : Nitration occurs preferentially at the thiophene’s 5-position .

- Modulates redox behavior : Cyclic voltammetry shows a quasi-reversible oxidation peak at +1.2 V (vs. Ag/AgCl) due to sulfur lone pairs .

- Affects binding : In silico docking (AutoDock Vina) reveals thiophene’s sulfur forms hydrogen bonds with kinase ATP pockets (e.g., EGFR-TK) .

Advanced: What strategies mitigate low yields in the final Knoevenagel condensation step?

Answer:

Common issues and solutions:

- Byproduct formation : Use Dean-Stark traps to remove water and shift equilibrium toward product .

- Catalyst poisoning : Pre-dry solvents (molecular sieves) and use fresh piperidine .

- Alternate reagents : Replace aryl aldehydes with pre-formed enolates (e.g., LiHMDS) to bypass kinetic barriers .

Advanced: How can computational methods predict this compound’s pharmacokinetic properties?

Answer:

- ADME prediction : Use SwissADME to estimate:

- LogP : ~3.1 (high lipophilicity due to isopropoxy group) .

- BBB permeability : Low (PSA >90 Ų) .

- Metabolic sites : CYP3A4-mediated oxidation at the ethoxy group (MetaSite 6.0) .

- Toxicity : ProTox-II predicts hepatotoxicity (Probability = 0.72) due to nitrile hydrolysis .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Identify key signals:

- Acrylonitrile proton: δ 7.8–8.1 ppm (d, J = 16 Hz) .

- Thiophene protons: δ 7.2–7.5 ppm (m) .

- IR : C≡N stretch at ~2200 cm⁻¹ .

- HRMS : Exact mass (C22H21N3O2S2) = 447.0964 g/mol .

Advanced: What in vitro assays are suitable for evaluating its anticancer potential?

Answer:

- Cytotoxicity : MTT assay (IC50) against MCF-7 (breast) and A549 (lung) cells .

- Apoptosis : Annexin V/PI staining with flow cytometry .

- Target inhibition : Western blot for p-EGFR (Tyr1173) and downstream markers (e.g., p-AKT) .

Advanced: How do solvent effects influence reaction pathways in functionalization reactions?

Answer:

- Polar aprotic solvents (DMF) : Stabilize transition states in nucleophilic substitutions (e.g., SNAr at thiazole C-5) .

- Protic solvents (EtOH) : Favor tautomerization in thiophene-thiazole systems, altering regioselectivity .

- Solvent-free conditions : Microwave-assisted reactions reduce epimerization risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.